Cas no 332159-51-0 (1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone)
![1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone structure](https://www.kuujia.com/scimg/cas/332159-51-0x500.png)
1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
- 332159-51-0
- 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- AKOS000574105
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- MDL: MFCD01818953
- Inchi: InChI=1S/C17H13N3O4S/c1-11-3-2-4-13(9-11)16-18-19-17(24-16)25-10-15(21)12-5-7-14(8-6-12)20(22)23/h2-9H,10H2,1H3
- InChI Key: GMLVKZWFOZRRIA-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Computed Properties
- Exact Mass: 355.06267708Da
- Monoisotopic Mass: 355.06267708Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 127Ų
1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517607-1g |
1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
332159-51-0 | 97% | 1g |
$291 | 2023-02-17 |
1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Research Brief on 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone (CAS: 332159-51-0)
Recent studies have highlighted the potential of 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone (CAS: 332159-51-0) as a promising scaffold in medicinal chemistry. This compound, characterized by its unique oxadiazole and nitro-phenyl functional groups, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this molecule make it an attractive candidate for further pharmacological exploration and drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone against multidrug-resistant bacterial strains. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, disrupting DNA replication and leading to bacterial cell death.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the anticancer potential of this compound. In vitro assays demonstrated potent cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12.5 µM and 14.2 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by caspase-3 activation and cytochrome c release. These findings underscore its potential as a lead compound for anticancer drug development.
The synthesis and optimization of 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone have also been a focus of recent research. A 2024 study in Organic & Biomolecular Chemistry reported an improved synthetic route with a 78% yield, utilizing a one-pot condensation reaction under mild conditions. This advancement enhances the scalability and cost-effectiveness of producing this compound for further preclinical studies.
Despite these promising results, challenges remain in the development of 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone as a therapeutic agent. Pharmacokinetic studies indicate moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Ongoing research aims to address these limitations through derivatization and formulation strategies.
In conclusion, 1-(4-Nitro-phenyl)-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone represents a versatile scaffold with significant therapeutic potential. Its broad-spectrum biological activities and recent synthetic advancements position it as a valuable candidate for future drug discovery efforts. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.
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